8-(2-Ethoxyphenyl)-8-oxooctanoic acid

描述

Contextualization within Organic Chemistry and Keto-Carboxylic Acid Derivatives

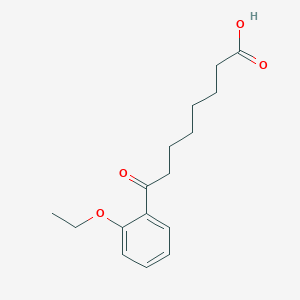

8-(2-Ethoxyphenyl)-8-oxooctanoic acid, with the chemical formula C₁₆H₂₂O₄, belongs to the class of keto-carboxylic acids. This classification signifies the presence of two key functional groups: a ketone (a carbonyl group bonded to two carbon atoms) and a carboxylic acid (a carboxyl group, -COOH). The structure features an eight-carbon aliphatic chain (octanoic acid), with a ketone at the eighth position. This keto group is further substituted with a 2-ethoxyphenyl group, an aromatic ring bearing an ethoxy (-OCH₂CH₃) substituent.

The presence of both a keto and a carboxylic acid group imparts a dual chemical nature to the molecule. The carboxylic acid moiety provides acidic properties and a site for esterification, amidation, and other reactions typical of carboxylic acids. The aromatic ketone portion, on the other hand, is a key structural motif in many biologically active compounds and can undergo reactions such as reduction to a secondary alcohol or various coupling reactions.

The general structure of keto-carboxylic acids allows for a wide range of derivatives, and their synthesis is a topic of ongoing interest in organic chemistry. Methods for their preparation often involve reactions such as Friedel-Crafts acylation, oxidation of corresponding hydroxy acids or unsaturated precursors, and various coupling strategies.

Academic Significance and Identified Research Gaps for the Chemical Compound

While general synthetic methods for aromatic keto acids are well-established, specific, optimized protocols for the synthesis of this compound are not readily found in peer-reviewed journals. A plausible synthetic route could involve the Friedel-Crafts acylation of phenetole (B1680304) (ethoxybenzene) with a derivative of octanedioic acid, such as its acid chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. However, detailed experimental conditions, yields, and purification methods specific to this reaction are not documented in the academic literature.

Furthermore, there is a lack of published spectroscopic data for this compound. Essential characterization data, such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are crucial for confirming the structure and purity of a synthesized compound and are currently not available in the public domain for this specific molecule.

The biological activities and potential applications of this compound remain largely unexplored. While related compounds containing ethoxyphenyl and keto-acid moieties have been investigated for various purposes, including potential anticancer properties, there are no specific studies on the biological profile of this particular compound. This represents a significant research gap and an opportunity for future investigation.

Overview of Key Academic Research Trajectories

Given the limited direct research on this compound, key academic research trajectories can be inferred from studies on structurally related compounds.

One potential area of research is in medicinal chemistry . Aromatic ketones are a common feature in many pharmacologically active molecules. The presence of the ethoxy group can influence the compound's lipophilicity and its interaction with biological targets. Research into the potential anticancer, anti-inflammatory, or antimicrobial activities of this compound could be a fruitful avenue. Studies on other keto acids have suggested their potential to inhibit cancer cell proliferation. researchgate.net For instance, some studies have explored the anticancer properties of compounds containing methoxyphenyl groups, which are structurally similar to the ethoxyphenyl group. nih.gov

Another promising research trajectory lies in synthetic methodology . The development of a novel and efficient synthesis for this compound would be a valuable contribution to organic chemistry. This could involve exploring different catalysts, reaction conditions, and starting materials to optimize the yield and purity of the final product.

Finally, the field of materials science could also offer potential applications. Long-chain carboxylic acids and their derivatives can be used as building blocks for polymers, surfactants, and other functional materials. The unique combination of an aromatic ketone and a carboxylic acid in this compound could lead to the development of materials with interesting properties.

Structure

3D Structure

属性

IUPAC Name |

8-(2-ethoxyphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-2-20-15-11-8-7-9-13(15)14(17)10-5-3-4-6-12-16(18)19/h7-9,11H,2-6,10,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGLFIMBYJUUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645436 | |

| Record name | 8-(2-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-65-6 | |

| Record name | 2-Ethoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Ethoxyphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 8 2 Ethoxyphenyl 8 Oxooctanoic Acid

Established and Proposed Chemical Synthesis Routes

Traditional organic synthesis provides a robust foundation for the construction of 8-(2-ethoxyphenyl)-8-oxooctanoic acid. These methods, often involving well-characterized named reactions, offer reliable, albeit sometimes lengthy, pathways to the desired product.

Friedel-Crafts Acylation Analogues and Related Aryl-Substituted Keto-Carboxylic Acid Syntheses

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and presents a direct approach to forming the aryl ketone moiety of the target molecule. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org

A plausible and direct synthesis of this compound would involve the acylation of ethoxybenzene (phenetole) with a derivative of suberic acid (octanedioic acid). The reaction would likely proceed by activating one of the carboxylic acid groups of suberic acid, for instance, by converting it to an acyl chloride or using the anhydride.

Reaction Scheme:

Reactants: Ethoxybenzene and Suberic Anhydride (or Suberoyl Chloride)

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃)

Product: this compound and its isomers

The ethoxy group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the positions ortho and para to the ethoxy group on the benzene (B151609) ring. This will result in a mixture of products, including the desired this compound and the isomeric 8-(4-ethoxyphenyl)-8-oxooctanoic acid. Separation of these isomers would be a necessary subsequent step. The reaction is driven by the formation of a resonance-stabilized acylium ion, which then attacks the electron-rich aromatic ring. blogspot.com

Interactive Data Table: Key Parameters in Friedel-Crafts Acylation

| Parameter | Description | Typical Conditions | Expected Outcome |

| Aromatic Substrate | The electron-rich ring to be acylated. | Ethoxybenzene | Provides the (2-ethoxyphenyl) moiety. |

| Acylating Agent | Provides the octanoyl-carboxylic acid chain. | Suberic Anhydride or Suberoyl Chloride | Forms the 8-oxo-octanoic acid backbone. |

| Lewis Acid Catalyst | Activates the acylating agent. | Aluminum Chloride (AlCl₃) | Facilitates the generation of the acylium ion electrophile. |

| Solvent | An inert solvent is typically used. | Carbon disulfide, nitrobenzene | To dissolve reactants and facilitate the reaction. |

| Temperature | Reaction conditions can vary. | Typically between 0 °C and room temperature. | Influences reaction rate and selectivity. |

Condensation-Oxidation Protocols, as exemplified with 2-ethoxybenzaldehyde (B52182) derivatives

Condensation reactions, such as the Perkin or Knoevenagel condensation, offer an alternative strategy for forming the carbon-carbon bond adjacent to the aromatic ring. wikipedia.orgiitk.ac.inwikipedia.orgscienceinfo.comslideshare.netbyjus.com These methods involve the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, followed by further transformations.

A proposed route could begin with the condensation of 2-ethoxybenzaldehyde with a derivative of pimelic acid (heptanedioic acid), such as diethyl pimelate (B1236862). The Knoevenagel condensation, for instance, involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org The initial product would be an α,β-unsaturated dicarboxylic acid derivative.

Proposed Reaction Steps:

Condensation: 2-ethoxybenzaldehyde reacts with diethyl pimelate in the presence of a base (e.g., piperidine) to form an unsaturated intermediate.

Reduction: The double bond of the intermediate is selectively reduced through catalytic hydrogenation.

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, and one of the carboxylic acid groups is removed via decarboxylation to yield a saturated keto-acid precursor.

Oxidation: A final oxidation step would be required to form the ketone at the benzylic position.

This multi-step approach provides greater control over the regiochemistry compared to the direct Friedel-Crafts acylation, as the starting aldehyde already has the ethoxy group in the desired ortho position.

Ester Oxidation Approaches, drawing from ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate analogues

Another synthetic strategy involves the oxidation of a precursor molecule that already contains the core structure of the target compound. An analogous approach can be inferred from the chemistry of similar compounds, such as ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate. The synthesis of this compound could be envisioned starting from a corresponding ester with a hydroxyl group at the 8-position, ethyl 8-(2-ethoxyphenyl)-8-hydroxyoctanoate.

This hydroxy ester could be synthesized, for example, through a Grignard reaction between 2-ethoxybromobenzene and ethyl 8-oxooctanoate. Subsequent oxidation of the secondary alcohol to a ketone would yield the ethyl ester of the target compound. Finally, hydrolysis of the ester would provide this compound.

Key Transformation:

Starting Material: Ethyl 8-(2-ethoxyphenyl)-8-hydroxyoctanoate

Reagent: A suitable oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent)

Intermediate: Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate

Final Step: Basic or acidic hydrolysis of the ester.

This method offers a controlled way to introduce the ketone functionality at the desired position.

Reduction-Substitution Strategies for introducing ethoxy groups

A plausible pathway would begin with the synthesis of 8-(2-hydroxyphenyl)-8-oxooctanoic acid. This could be achieved through a Friedel-Crafts acylation of phenol (B47542) with a suberic acid derivative, with the hydroxyl group protected if necessary. Following the formation of the keto-acid, the ethoxy group can be introduced via a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgfrancis-press.comresearchgate.net

Reaction Sequence:

Synthesis of the Phenolic Precursor: Preparation of 8-(2-hydroxyphenyl)-8-oxooctanoic acid.

Etherification (Williamson Synthesis): The phenolic hydroxyl group is deprotonated with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophile then reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, in an Sₙ2 reaction to form the ether linkage.

This strategy allows for the late-stage introduction of the ethoxy group, which can be advantageous for building molecular diversity if different alkoxy groups are desired.

Advanced Synthetic Methodologies

Modern synthetic chemistry has seen the advent of powerful techniques for the rapid generation of compound libraries. These methods are particularly valuable in drug discovery and materials science for exploring structure-activity relationships.

Principles of Combinatorial Organic Synthesis in Compound Generation

Combinatorial chemistry, particularly through solid-phase organic synthesis (SPOS), provides a high-throughput platform for the generation of libraries of compounds, including analogues of this compound. acs.orgnih.govacs.org In SPOS, molecules are covalently attached to an insoluble polymer support (resin), and reactions are carried out in a stepwise manner. imperial.ac.uk

A combinatorial approach to synthesizing a library of aryl keto-acids could involve the following general steps:

Linker Attachment: A suitable linker molecule is attached to the solid support. This linker is designed to hold the growing molecule and to be cleavable under specific conditions at the end of the synthesis.

Building Block Addition: The synthesis proceeds by the sequential addition of building blocks. For a library of 8-aryl-8-oxooctanoic acid analogues, one could envision attaching a dicarboxylic acid linker to the resin, followed by reaction with a diverse set of substituted phenols.

Reaction and Purification: A key advantage of SPOS is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product. imperial.ac.uk

Cleavage: Once the synthesis is complete, the final product is cleaved from the solid support.

Interactive Data Table: Combinatorial Synthesis Strategy for Aryl Keto-Acid Library

| Step | Description | Example Reagents/Conditions | Purpose |

| 1. Resin Functionalization | A linker is attached to the solid support. | Wang resin, suberic anhydride, coupling agents (e.g., DCC). | To provide an anchor point for the synthesis. |

| 2. Aromatic Diversity | A library of substituted phenols is reacted. | A collection of different phenols (e.g., phenol, cresols, methoxyphenols). | To generate a diverse set of aryl substituents. |

| 3. Acylation | Friedel-Crafts acylation on the resin-bound phenols. | Suberic anhydride, Lewis acid. | To form the keto-acid core structure. |

| 4. Cleavage | Release of the final compounds from the resin. | Trifluoroacetic acid (TFA). | To obtain the purified library of aryl keto-acids. |

This methodology allows for the parallel synthesis of a large number of distinct but structurally related compounds, facilitating the exploration of chemical space around the this compound scaffold.

Chemo- and Regioselective Synthesis Strategies for Complex Analogues

The synthesis of complex analogues of this compound presents significant challenges in controlling both chemoselectivity and regioselectivity. The presence of multiple reactive sites on both the aromatic ring and the octanoic acid chain necessitates sophisticated synthetic strategies to achieve the desired substitution patterns.

One such strategy is the Fries rearrangement , an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.comthermofisher.comsigmaaldrich.comorganic-chemistry.org This reaction is known to be ortho and para selective, with the product distribution being influenced by reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Lower reaction temperatures tend to favor the para-product, while higher temperatures favor the formation of the ortho-isomer. byjus.com This temperature dependence provides a valuable tool for controlling the regioselectivity of the acylation. For the synthesis of complex analogues, a substituted phenol could be acylated with a derivative of octanoic acid, and subsequent Fries rearrangement under optimized temperature conditions could yield the desired ortho-acylated product.

Another powerful method for achieving regioselective acylation is the Baker-Venkataraman rearrangement . This reaction transforms a 2-acetoxyacetophenone with a base into a 1,3-diketone. wikipedia.orgresearchgate.netonlineorganicchemistrytutor.comorganic-chemistry.orgresearcher.life This intramolecular acyl transfer is highly regioselective and is a key step in the synthesis of flavones and chromones. wikipedia.orgresearchgate.net For the synthesis of complex analogues of this compound, a suitably substituted 2-hydroxyacetophenone (B1195853) could be esterified with a functionalized octanoyl chloride. Subsequent treatment with a base would induce the Baker-Venkataraman rearrangement to yield a 1-(2-hydroxyphenyl)-3-(functionalized)-1,3-propanedione derivative, which could then be further elaborated.

The chemoselectivity of these reactions is also a critical consideration, especially when synthesizing analogues bearing additional functional groups on the octanoic acid chain. Protecting groups may be necessary to prevent unwanted side reactions. For instance, if the octanoic acid derivative contains a hydroxyl group, it would need to be protected before subjecting the molecule to the strongly acidic conditions of a Friedel-Crafts reaction or the basic conditions of the Baker-Venkataraman rearrangement.

The following table summarizes the key features of these regioselective synthesis strategies:

| Reaction | Key Features | Conditions Influencing Regioselectivity |

| Friedel-Crafts Acylation | Direct acylation of an aromatic ring. | Nature of the substituent on the aromatic ring, steric hindrance. |

| Fries Rearrangement | Rearrangement of a phenolic ester to a hydroxy aryl ketone. | Temperature (high temperature favors ortho-product), solvent polarity. wikipedia.orgbyjus.com |

| Baker-Venkataraman Rearrangement | Base-catalyzed rearrangement of a 2-acetoxyacetophenone to a 1,3-diketone. | Intramolecular nature of the reaction ensures high regioselectivity for the ortho position. wikipedia.orgonlineorganicchemistrytutor.comorganic-chemistry.org |

Green Chemistry Principles in Synthetic Design and Optimization

The principles of green chemistry are increasingly being integrated into the design and optimization of synthetic pathways for complex molecules like this compound and its analogues. The focus is on developing more environmentally benign and sustainable processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Another green chemistry strategy involves the use of alternative reaction media. Ionic liquids, which are salts with low melting points, have emerged as promising "green" solvents for Friedel-Crafts reactions. They can act as both the solvent and the catalyst, and their non-volatile nature reduces air pollution. Furthermore, ionic liquids can often be recycled, making the process more sustainable.

Solvent-free reaction conditions represent another significant advancement in green synthesis. By eliminating the need for a solvent, these methods reduce waste and can sometimes lead to faster reaction times and higher yields. Microwave-assisted synthesis is often employed in conjunction with solvent-free conditions to provide rapid and uniform heating, further enhancing the efficiency of the reaction.

The following table outlines some green chemistry principles and their application in the synthesis of aryl ketones, which is relevant to the synthesis of this compound:

| Green Chemistry Principle | Application in Aryl Ketone Synthesis |

| Use of Catalysis | Replacement of stoichiometric Lewis acids with recyclable solid acid catalysts like zeolites. |

| Use of Safer Solvents and Auxiliaries | Employing ionic liquids as recyclable and less volatile reaction media. |

| Design for Energy Efficiency | Utilizing microwave irradiation to accelerate reaction rates and reduce energy consumption. |

| Waste Prevention | Implementing solvent-free reaction conditions to minimize the generation of waste. |

Stereoselective Synthesis Approaches for Related Structures

While this compound itself is achiral, the synthesis of chiral analogues or related structures where stereochemistry is a key feature requires the application of stereoselective synthetic methods. A primary target for introducing stereochemistry would be the carbonyl group at the 8-position. Asymmetric reduction of this ketone to a secondary alcohol would generate a chiral center, leading to enantiomerically enriched hydroxy acid derivatives.

A variety of methods are available for the asymmetric reduction of prochiral ketones. Organocatalysis has emerged as a powerful tool in this area, with various classes of small organic molecules capable of catalyzing reductions with high enantioselectivity. rsc.org These catalysts are often metal-free, which is advantageous from a green chemistry perspective.

Biocatalysis offers another highly effective approach for stereoselective ketone reduction. Enzymes, such as ene reductases (EREDs), have been shown to catalyze the asymmetric reduction of dicarbonyl compounds to chiral hydroxy carbonyls with excellent chemo-, stereo-, and regioselectivity. researchgate.netnih.govacs.org These enzymatic reactions are typically performed in aqueous media under mild conditions, making them an environmentally friendly option. For instance, studies have demonstrated the successful asymmetric monoreduction of α,β-dicarbonyls to the corresponding chiral hydroxycarbonyls using EREDs. researchgate.netnih.govacs.org

In addition to the reduction of the existing ketone, stereocenters can also be introduced during the construction of the carbon skeleton. For example, asymmetric aldol (B89426) reactions or Michael additions could be employed to build the octanoic acid chain with controlled stereochemistry.

The following table provides an overview of potential stereoselective approaches applicable to the synthesis of chiral analogues of this compound:

| Stereoselective Approach | Description | Potential Application |

| Asymmetric Ketone Reduction | Enantioselective reduction of the C8-carbonyl group to a chiral secondary alcohol. | Synthesis of chiral 8-hydroxy-8-(2-ethoxyphenyl)octanoic acid analogues. |

| Organocatalysis | Use of chiral small organic molecules to catalyze the asymmetric reduction. rsc.org | Metal-free synthesis of enantiomerically enriched alcohols. |

| Biocatalysis | Employment of enzymes, such as ene reductases, for highly selective reductions. researchgate.netnih.govacs.org | Green and highly selective synthesis under mild conditions. |

| Asymmetric C-C Bond Formation | Introduction of stereocenters during the construction of the octanoic acid backbone. | Synthesis of analogues with multiple chiral centers. |

Structural Elucidation and Theoretical Investigations of 8 2 Ethoxyphenyl 8 Oxooctanoic Acid

Advanced Spectroscopic Characterization Techniques for Research

The definitive identification and structural confirmation of 8-(2-ethoxyphenyl)-8-oxooctanoic acid are achieved through a combination of sophisticated spectroscopic techniques. These methods provide complementary information, allowing for a complete and unambiguous characterization of the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of this compound. Both ¹H and ¹³C NMR spectra offer detailed insights into the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 2-ethoxyphenyl group, characteristic signals are expected in the aromatic region (δ 6.9–7.8 ppm). The ethoxy group protons would appear as a triplet (for the methyl group, -CH₃) and a quartet (for the methylene (B1212753) group, -OCH₂-), a pattern typical for an ethyl group. Protons on the octanoic acid chain adjacent to the ketone and the carboxylic acid are deshielded and would appear at distinct chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, typically in the highly deshielded region of the spectrum (δ 170–210 ppm). ucl.ac.ukcompoundchem.com The carbons of the aromatic ring would appear in the δ 110–160 ppm range, with the carbon bearing the ethoxy group showing a characteristic upfield shift compared to the others. The aliphatic carbons of the octanoic acid chain would be found in the upfield region of the spectrum.

Interactive Table: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0-12.0 (s, 1H) | ~179 |

| Ketone Carbonyl (C=O) | - | ~200 |

| Aromatic CH | 6.9-7.8 (m, 4H) | 112-134 |

| Aromatic C-O | - | ~158 |

| Aromatic C-C=O | - | ~128 |

| Ethoxy (-OCH₂CH₃) | 4.1 (q, 2H) | ~64 |

| Ethoxy (-OCH₂CH₃) | 1.4 (t, 3H) | ~15 |

| α-CH₂ (to COOH) | 2.3 (t, 2H) | ~34 |

| β-CH₂ (to C=O) | 2.9 (t, 2H) | ~38 |

| Other Aliphatic CH₂ | 1.3-1.7 (m, 8H) | 24-29 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the elemental composition. For a molecule with the formula C₁₆H₂₂O₄, the expected exact mass would be calculated and compared to the experimental value, with a very low margin of error, typically in the parts-per-million (ppm) range. This technique offers unambiguous confirmation of the molecular formula, which is a critical piece of data for any new compound. HRMS is noted for its excellent selectivity, which is particularly useful when analyzing samples from complex matrices. nih.gov

Interactive Table: Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₆H₂₂O₄ |

| Calculated Exact Mass | 278.1518 g/mol |

| Expected Ion Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, a feature broadened by hydrogen bonding. orgchemboulder.comlibretexts.org Two distinct carbonyl (C=O) stretching bands would also be prominent: one for the carboxylic acid around 1700-1725 cm⁻¹, and another for the aromatic ketone, typically found at a slightly lower wavenumber (around 1685-1690 cm⁻¹) due to conjugation with the aromatic ring. echemi.comspectroscopyonline.compressbooks.publibretexts.orgopenstax.org Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Interactive Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Ketone) | 1685-1690 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-O Stretch | 1210-1320 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the 2-ethoxyphenyl ketone system. The presence of the ethoxy group, an auxochrome, on the benzene (B151609) ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted aromatic ketone. Typically, π → π* and n → π* transitions are observed. The intense π → π* transitions are expected at shorter wavelengths, while the less intense n → π* transition of the carbonyl group would appear at a longer wavelength.

Interactive Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π | ~250 | Ethanol |

| n → π | ~320 | Ethanol |

Computational Chemistry and Molecular Modeling Studies

Theoretical studies provide a deeper understanding of the molecule's properties at an atomic level, complementing experimental data.

Quantum chemical calculations, often employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energy landscape of this compound. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential onto the electron density surface can reveal the distribution of charge and identify regions susceptible to electrophilic or nucleophilic attack.

Prediction of Key Molecular Descriptors

The assessment of a compound's potential pharmacokinetic and pharmacodynamic profile can be facilitated by the in-silico prediction of key molecular descriptors. For this compound, several important descriptors have been calculated using computational models. These descriptors, including the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the counts of hydrogen bond acceptors and donors, as well as rotatable bonds, are crucial in estimating properties such as bioavailability and membrane permeability.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes. molinspiration.com For a molecule to be considered to have good oral bioavailability, it is generally suggested that its TPSA should not exceed 140 Ų. The calculated TPSA for this compound falls well within this range, suggesting favorable absorption characteristics.

The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. According to Lipinski's "Rule of Five," which provides a guideline for drug-likeness, a LogP value of less than 5 is generally preferred for orally administered drugs to ensure adequate solubility and permeability. molinspiration.com The predicted LogP for this compound is in line with this recommendation.

Hydrogen bond donors and acceptors are critical for the interaction of a molecule with biological targets. The number of these features in this compound is also within the limits set by the "Rule of Five" (no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors). molinspiration.com

The number of rotatable bonds is an indicator of a molecule's conformational flexibility. A higher number of rotatable bonds can sometimes negatively impact bioavailability. For this compound, the number of rotatable bonds is a noteworthy feature of its structure.

The predicted molecular descriptors for this compound are summarized in the interactive data table below.

Docking Studies with Potential Molecular Targets for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can provide valuable insights into the potential molecular targets of a compound and the mechanistic basis of its activity. Given the structural features of this compound, which include a long-chain fatty acid-like tail and an aromatic headgroup, several protein families emerge as plausible targets.

Fatty Acid Binding Proteins (FABPs): FABPs are a family of intracellular proteins responsible for the transport of fatty acids and other lipophilic substances. nih.govnih.gov The long aliphatic chain of this compound makes it a candidate for binding within the hydrophobic pocket of various FABP isoforms. nih.govresearchgate.net Docking studies with long-chain fatty acids have revealed that the carboxylate group of the fatty acid typically forms hydrogen bonds with polar residues at the binding site entrance, while the hydrophobic tail is accommodated within a deep, internal cavity. nih.gov It is plausible that this compound could adopt a similar binding mode, with its carboxylic acid group interacting with key polar amino acids and the ethoxyphenyl group occupying a portion of the hydrophobic pocket.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. nih.govmolinspiration.com They are known to be activated by a variety of fatty acids and their derivatives. nih.govochem.eu The ligand-binding domain of PPARs is relatively large and can accommodate a diverse range of lipophilic molecules. nih.gov Molecular docking studies of various fatty acids with PPARγ have shown that the carboxylate head group of the ligand forms important hydrogen bond interactions with residues in the binding pocket, which is crucial for receptor activation. nih.govresearchgate.net The structure of this compound suggests that it could potentially act as a PPAR agonist, with its carboxylic acid forming key interactions and the remainder of the molecule occupying the hydrophobic ligand-binding pocket.

Cyclooxygenases (COX): The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. researchgate.netblopig.com Many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes are aromatic carboxylic acids. acs.org Docking studies have shown that the carboxylic acid moiety of these inhibitors typically interacts with key residues such as Arginine 120 and Tyrosine 355 in the COX active site. researchgate.net Given the presence of both an aromatic ring and a carboxylic acid in this compound, it is conceivable that this compound could bind to the active site of COX enzymes, potentially acting as an inhibitor. blopig.comacs.orgnih.gov The ethoxyphenyl group could engage in hydrophobic interactions within the active site, further stabilizing the complex.

X-ray Crystallography for Solid-State Structural Determination

A search of publicly available crystallographic databases did not yield any experimental X-ray crystal structures for this compound. Therefore, at the time of this writing, there is no definitive experimental data on the solid-state conformation and packing of this molecule.

Table of Mentioned Compounds

Mechanistic Organic Chemistry of 8 2 Ethoxyphenyl 8 Oxooctanoic Acid and Its Transformations

Fundamental Reaction Mechanisms Involving Functional Groups

The reactivity of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid is a composite of the reactions characteristic of its constituent functional groups.

The carbonyl group (C=O) is a site of significant chemical activity due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic (a Lewis acid) and the oxygen nucleophilic (a Lewis base). ncert.nic.in This polarity governs its reactivity towards nucleophiles.

Nucleophilic Addition: The electron-poor carbonyl carbon is susceptible to attack by electron-rich species (nucleophiles). libretexts.org This reaction proceeds via a tetrahedral intermediate, and in the absence of a suitable leaving group, a proton source will typically protonate the oxygen to yield an alcohol. libretexts.org Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides, and amines. For instance, reduction with a hydride reagent like sodium borohydride (B1222165) would convert the ketone to a secondary alcohol.

Enolization and Alpha-Deprotonation: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic. ncert.nic.in This acidity is due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate. ncert.nic.in In the presence of a base, this compound can be deprotonated at the C7 position to form an enolate. This enolate is a powerful nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations.

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Addition (Reduction) | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Alpha-Deprotonation | Base (e.g., LDA) | Enolate |

| Enolate Alkylation | Enolate + Alkyl Halide (R-X) | α-Alkylated Ketone |

The carboxyl group (-COOH) is composed of a carbonyl group and a hydroxyl group. msu.edu The interaction between these two groups results in unique reactivity. msu.edu Direct nucleophilic acyl substitution on a carboxylic acid is challenging because the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, reactions often require activation of the carboxyl group, typically through protonation with a strong acid or conversion to a more reactive derivative. libretexts.org

Esterification: One of the most common reactions of carboxylic acids is their conversion to esters. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.org The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the nucleophilic alcohol. msu.edulibretexts.org

Amide Formation: The direct reaction of a carboxylic acid with an amine is often difficult because the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com Consequently, the carboxylic acid must first be "activated" using a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which converts the -OH into a better leaving group. jackwestin.com

Decarboxylation: Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). jackwestin.com For a molecule like this compound, this reaction is not spontaneous and typically requires harsh conditions. However, if the ketone were at the β-position (C3) relative to the carboxylic acid, decarboxylation would occur much more readily upon heating.

| Reaction Type | Reagent/Condition | Product Type |

| Fischer Esterification | Alcohol (R'-OH), Strong Acid (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC) | Amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂) | Acid Chloride |

The 2-ethoxyphenyl group can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is directed by the existing substituents: the ethoxy group (-OCH₂CH₃) and the acyl group (-C(O)(CH₂)₆COOH).

The ethoxy group is an activating, ortho, para-director due to the electron-donating resonance effect of the oxygen atom's lone pairs.

The acyl group is a deactivating, meta-director due to its electron-withdrawing inductive and resonance effects.

The strong activating effect of the ethoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The C6 position is sterically less hindered than the C3 position (which is ortho to the ethoxy and meta to the acyl). The C4 position is para to the ethoxy group and meta to the acyl group.

General functional group interconversions can also be performed, such as the reduction of both the ketone and the carboxylic acid to alcohols using a strong reducing agent like LiAlH₄. jackwestin.com

Catalytic Mechanisms and Their Impact on Synthesis

Catalysis is crucial for enhancing reaction rates and controlling selectivity in the synthesis and transformation of complex molecules like this compound.

Lewis acids are electron-pair acceptors that can be used to increase the reactivity of a substrate. wikipedia.org In the context of keto-carboxylic acids, Lewis acids play a pivotal role, particularly in their synthesis via reactions like Friedel-Crafts acylation. wikipedia.org

The synthesis of this compound would likely involve a Friedel-Crafts acylation of ethoxybenzene. In this reaction, a Lewis acid (e.g., AlCl₃) would coordinate to an acylating agent derived from octanedioic acid (such as the acid chloride or anhydride). This coordination makes the acylating agent a much more potent electrophile, which can then be attacked by the electron-rich ethoxybenzene ring to form the aryl ketone.

Furthermore, Lewis acids can activate the carbonyl group of the final product, making it more susceptible to nucleophilic attack. wikipedia.orgnih.gov The Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen, withdrawing electron density and increasing the partial positive charge on the carbonyl carbon. wikipedia.org This activation is a key principle in many reactions involving ketones and carboxylic acids. nih.govorganic-chemistry.org

| Catalyst Type | Role in Synthesis/Transformation | Mechanism of Action |

| Lewis Acid (e.g., AlCl₃, BF₃) | Friedel-Crafts Acylation | Coordination to acylating agent, generating a highly reactive acylium ion. wikipedia.org |

| Lewis Acid (e.g., Mg(ClO₄)₂) | Carbonyl Activation | Coordination to carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. nih.govorganic-chemistry.org |

| Lewis Acid (e.g., LiCl) | Asymmetric NCAL Reactions | Acts as a co-catalyst to enhance yield and enantioselectivity in certain keto-acid transformations. rsc.org |

Enzymes are highly specific biological catalysts that can mediate a vast array of chemical transformations under mild conditions. beilstein-journals.org While specific enzymatic transformations for this compound are not widely documented, the reactivity of structurally similar molecules, such as other oxooctanoic acids and fatty acids, provides insight into potential biocatalytic applications.

For example, lipases are enzymes that catalyze the hydrolysis of esters. A potential application could be the selective hydrolysis of an ester derivative of this compound. Furthermore, research into fatty acid photodecarboxylase (FAP) has shown the enzymatic, light-driven decarboxylation of fatty acids to produce alkanes. rsc.org This suggests that analogues of oxooctanoic acid could potentially be substrates for engineered enzymes to achieve specific decarboxylation or other transformations. The study of coenzyme A (CoA) analogues and their enzymatic reactions is another area where similar structures are employed to probe the mechanisms of enzymes like fatty acid synthases. nih.gov

These chemo-enzymatic approaches offer sustainable and highly selective alternatives to traditional chemical methods, reducing waste and energy consumption. rsc.org

Reaction Kinetics and Thermodynamic Considerations in Compound Formation

The formation of this compound would typically proceed via the Friedel-Crafts acylation of ethoxybenzene with a derivative of suberic acid, such as suberoyl chloride or suberic anhydride (B1165640), in the presence of a Lewis acid catalyst.

General Reaction Scheme:

Ethoxybenzene + Suberoyl Chloride/Suberic Anhydride --(Lewis Acid)--> this compound

Reaction Kinetics:

The rate of this electrophilic aromatic substitution reaction is influenced by several factors:

Concentration of Reactants: The reaction rate is expected to be dependent on the concentrations of both ethoxybenzene and the acylating agent. The exact order of the reaction with respect to each reactant would need to be determined experimentally.

Catalyst Concentration: The concentration of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) plays a critical role. An increase in catalyst concentration generally leads to an increase in the reaction rate, as it facilitates the formation of the highly reactive acylium ion intermediate.

Temperature: As with most chemical reactions, the rate of Friedel-Crafts acylation increases with temperature. However, higher temperatures can also lead to side reactions and decomposition of products. Therefore, an optimal temperature must be determined to balance reaction rate and selectivity.

Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of reactants and the stability of intermediates.

A hypothetical rate law for the reaction could be expressed as:

Rate = k[Ethoxybenzene]ᵃ[Acylating Agent]ᵇ[Catalyst]ᶜ

Where 'k' is the rate constant, and 'a', 'b', and 'c' are the partial orders of the reaction with respect to each species.

Thermodynamic Considerations:

ΔG = ΔH - TΔS

Entropy (ΔS): The reaction involves the combination of two reactant molecules into one product molecule, which generally leads to a decrease in entropy (ΔS < 0).

Gibbs Free Energy (ΔG): For the reaction to be spontaneous, the Gibbs free energy change must be negative (ΔG < 0). The negative enthalpy change from bond formation is the primary driving force for the reaction, and it must be sufficient to overcome the negative entropy change, especially at higher temperatures.

Illustrative Data Tables:

Due to the absence of specific experimental data in the literature for the formation of this compound, the following tables are presented in a generalized format to illustrate the type of data that would be collected in kinetic and thermodynamic studies of a Friedel-Crafts acylation.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [Ethoxybenzene] (mol/L) | [Suberoyl Chloride] (mol/L) | [AlCl₃] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.1 | Data not available |

| 2 | 0.2 | 0.1 | 0.1 | Data not available |

| 3 | 0.1 | 0.2 | 0.1 | Data not available |

| 4 | 0.1 | 0.1 | 0.2 | Data not available |

Table 2: Hypothetical Thermodynamic Parameters for the Formation of this compound at 298 K

| Thermodynamic Parameter | Value |

| Enthalpy of Reaction (ΔH) | Data not available |

| Entropy of Reaction (ΔS) | Data not available |

| Gibbs Free Energy of Reaction (ΔG) | Data not available |

| Equilibrium Constant (K) | Data not available |

Derivatives, Analogues, and Structure Activity Relationship Studies Based on 8 2 Ethoxyphenyl 8 Oxooctanoic Acid Core

Design and Synthesis of Chemically Modified Analogues

The synthesis of derivatives and analogues of 8-(2-ethoxyphenyl)-8-oxooctanoic acid involves established organic chemistry reactions tailored to its specific functional groups. These modifications are designed to probe the influence of chain length, aromatic substitution, and the nature of the carbonyl and carboxyl groups on the molecule's properties.

Alterations to the eight-carbon aliphatic chain can explore the impact of length and branching on the molecule's physicochemical properties, such as lipophilicity and conformational flexibility. Standard organic synthesis techniques can be employed to shorten, lengthen, or introduce branches to this chain. For instance, Friedel-Crafts acylation of ethoxybenzene with various dicarboxylic acid anhydrides or mono-protected acid chlorides can yield a series of analogues with varying chain lengths.

Table 1: Potential Analogues via Modification of the Aliphatic Chain

| Analogue Name | Modification | Potential Synthetic Precursor |

|---|---|---|

| 6-(2-Ethoxyphenyl)-6-oxohexanoic acid | Shortened chain (6 carbons) | Adipic acid monoester monoacyl chloride |

| 10-(2-Ethoxyphenyl)-10-oxodecanoic acid | Lengthened chain (10 carbons) | Sebacic acid monoester monoacyl chloride |

Among isomeric alkanoic acids, boiling points and other physical properties can shift with increased branching, which is attributed to changes in surface area and intermolecular forces. fctemis.org

The ethoxyphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group. This group directs incoming electrophiles primarily to the ortho and para positions. byjus.comlearncbse.in Since the parent molecule is substituted at the C2 (ortho) position, further substitutions are expected to occur at the C4 (para) and C6 (ortho) positions. The acyl group attached to the ring is deactivating, which would further favor substitution on the positions furthest from it. Potential modifications include nitration, halogenation, and Friedel-Crafts reactions.

Table 2: Potential Aromatic Ring Substitutions

| Reaction | Reagents | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 8-(4-Nitro-2-ethoxyphenyl)-8-oxooctanoic acid |

| Bromination | Br₂, FeBr₃ | 8-(4-Bromo-2-ethoxyphenyl)-8-oxooctanoic acid |

The nature and position of substituents on a phenol (B47542) or its ether derivatives can significantly influence the compound's acidity and reactivity. Electron-withdrawing groups, such as a nitro group, generally increase acidity, while electron-releasing groups, like a methoxy (B1213986) or ethoxy group, can decrease it. byjus.comlearncbse.inwikipedia.org

The ketone carbonyl at position C8 is a key site for chemical transformation. It can be selectively reduced to a secondary alcohol or converted into other functional groups like an oxime.

Reduction to Alcohol: The keto group can be reduced to a hydroxyl group to yield 8-(2-ethoxyphenyl)-8-hydroxyoctanoic acid. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation as it readily reduces ketones but is generally not strong enough to reduce carboxylic acids or esters under standard conditions, ensuring chemoselectivity. libretexts.orgmasterorganicchemistry.com The reaction typically involves stirring the keto acid with NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol, followed by an acidic workup. masterorganicchemistry.comcdnsciencepub.com

Oxime Formation: The reaction of the ketone with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, 8-(2-ethoxyphenyl)-8-(hydroxyimino)octanoic acid. This condensation reaction is a standard method for the characterization and derivatization of carbonyl compounds. nih.govwikipedia.org The reaction is often carried out by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base such as pyridine (B92270) or sodium hydroxide (B78521) to neutralize the liberated HCl. nih.govorgsyn.org The reaction temperature and pH can be optimized, with typical temperatures ranging from 20°C to 130°C depending on the reactivity of the ketone. google.com

Table 3: Synthetic Transformations of the Keto Group

| Transformation | Product Name | Reagents and Conditions |

|---|---|---|

| Reduction | 8-(2-Ethoxyphenyl)-8-hydroxyoctanoic acid | 1. Sodium borohydride (NaBH₄) in Methanol/Ethanol 2. Aqueous acid workup (e.g., dilute HCl) |

The terminal carboxylic acid is a versatile functional group that can be converted into a wide range of derivatives, including esters, amides, and hydroxamic acids.

Esters: Esterification can be achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄).

Amides: Amide synthesis typically proceeds by first activating the carboxylic acid. A common method is to convert the acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI). nih.gov

Hydroxamic Acids: Hydroxamic acids are potent metal chelators and are synthesized by reacting a carboxylic acid derivative with hydroxylamine. wordpress.com A highly effective and operationally simple method involves activating the carboxylic acid with CDI, followed by the addition of hydroxylamine hydrochloride. tandfonline.com This approach avoids the need for O-protected hydroxylamine derivatives and can be performed in a one-pot reaction. tandfonline.comnih.gov Other activating agents like 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) can also be used to promote this conversion. organic-chemistry.org

Table 4: Derivatization of the Carboxylic Acid Moiety

| Derivative | General Structure | Reagents and Conditions |

|---|---|---|

| Methyl Ester | R-COOCH₃ | Methanol (CH₃OH), H₂SO₄ (catalyst), Reflux |

| Amide | R-CONR'R'' | 1. SOCl₂ or (COCl)₂ 2. Amine (HNR'R'') |

Structure-Activity Relationship (SAR) Investigations in Research Settings

SAR studies aim to correlate the structural features of molecules with their chemical reactivity or biological activity. For this compound analogues, these investigations focus on how changes in stereochemistry and substituent positioning affect molecular properties.

Positional Isomerism: The position of the ethoxy group on the phenyl ring is critical. The parent compound is the ortho- (2-ethoxy) isomer. Its meta- (3-ethoxy) and para- (4-ethoxy) isomers would exhibit different electronic and steric properties.

Electronic Effects: An ethoxy group exerts a +R (resonance) effect and a -I (inductive) effect. The resonance effect, which donates electron density to the ring, is strongest at the ortho and para positions. This increased electron density can influence the reactivity of the adjacent keto group. The para-isomer would experience the strongest resonance effect on the carbonyl group, potentially impacting its electrophilicity.

Table 5: Comparison of Ethoxy Positional Isomers

| Isomer | Position | Expected Electronic Influence on Keto Group | Expected Steric Hindrance |

|---|---|---|---|

| Ortho | 2-Ethoxy | Moderate electron donation (competing inductive and resonance effects) | High |

| Meta | 3-Ethoxy | Weakest electronic effect (primarily inductive) | Low |

| Para | 4-Ethoxy | Strongest electron donation (resonance effect) | Low |

Steric Hindrance: The introduction of bulky substituents on the aromatic ring or on the aliphatic chain can create steric hindrance, which may block or slow down chemical reactions. gdut.edu.cn For example, a bulky group at the C3 or C5 position of the phenyl ring could hinder the approach of a nucleophile to the C8-keto group. Similarly, steric bulk can profoundly affect how a molecule fits into an enzyme's active site or a receptor's binding pocket. acs.orgnih.gov If the molecule is a substrate for an enzyme, steric hindrance can decrease the rate of metabolic hydrolysis. nih.gov In drug design, strategically introducing steric bulk can improve selectivity by preventing the molecule from binding to unintended targets. acs.org

Electronic Effects of Substituents on Molecular Properties and Biological Potency

The electronic nature of substituents on the phenyl ring of compounds analogous to this compound plays a pivotal role in modulating their biological activity. The ethoxy group (-OCH2CH3) at the ortho position of the phenyl ring is an electron-donating group (EDG) through resonance, while it exhibits a weaker electron-withdrawing inductive effect. This electronic characteristic can significantly influence the molecule's interaction with biological targets.

Research on various classes of compounds has consistently demonstrated that the introduction of electron-donating or electron-withdrawing groups (EWGs) can alter the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, in a series of 2-(arylthio)benzoic acid inhibitors, the nature and position of substituents on the aryl ring were found to be critical for their inhibitory activity. While not directly analogous, these findings underscore the principle that electronic modulation of the aromatic ring is a key strategy in drug design.

The ethoxy group in this compound is expected to increase the electron density of the phenyl ring, particularly at the ortho and para positions. This can enhance interactions with electron-deficient regions of a biological target. Furthermore, the electronic effects of substituents can influence the acidity of the carboxylic acid moiety, which in turn can affect its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds with receptor sites.

A systematic exploration of substituents at various positions on the phenyl ring of a core scaffold allows for the mapping of electronic requirements for optimal biological activity. The table below conceptualizes how different electronic substitutions could potentially modulate activity, based on general principles of medicinal chemistry.

| Substituent at Ortho-Position | Electronic Effect | Predicted Impact on Biological Potency | Rationale |

| -OCH3 (Methoxy) | Strong Electron-Donating | Potentially similar or slightly increased | Similar to ethoxy, smaller steric bulk |

| -Cl (Chloro) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Potentially altered | Halogen bonding potential, altered electrostatic interactions |

| -NO2 (Nitro) | Strong Electron-Withdrawing | Likely decreased | Significant alteration of electron distribution, potential for unfavorable interactions |

| -CH3 (Methyl) | Weak Electron-Donating | Potentially maintained or slightly decreased | Less electron-donating than ethoxy, alters steric profile |

This table is illustrative and based on established principles of medicinal chemistry; specific activity would depend on the biological target.

Chain Length Dependency in Molecular Recognition and Biological Activity

The octanoic acid side chain of this compound is a crucial determinant of its physicochemical properties and its potential for biological activity. The length and flexibility of this alkyl chain can significantly impact how the molecule fits into a binding pocket and interacts with its target.

Studies on various classes of molecules, including fatty acid derivatives and other long-chain alkanoic acids, have consistently shown a strong correlation between alkyl chain length and biological activity. This relationship is often parabolic, where an optimal chain length exists for maximum potency. Chains that are too short may not be able to reach and engage with key interaction points within a binding site, while chains that are too long may introduce steric hindrance or unfavorable hydrophobic interactions.

For instance, in the context of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids, the structure of the alkanoic acid side chain was a key factor in their activity. Specifically, compounds with acetic acid and 2-propionic acid side chains showed inhibitory effects, while those with shorter (carboxy) or longer (3-propionic acid) chains were inactive. This highlights the precise spatial requirements for activity.

The eight-carbon chain of this compound provides a significant degree of lipophilicity and conformational flexibility. This allows the molecule to potentially access hydrophobic pockets within a receptor or enzyme active site. The terminal carboxylic acid group serves as a critical anchoring point, often forming ionic or hydrogen bonds with polar residues. The distance and orientation of the substituted phenyl ring relative to the carboxylic acid, as dictated by the chain length, are therefore critical for proper molecular recognition.

The following table illustrates the potential impact of varying the alkanoic acid chain length on the biological activity of a hypothetical series of ω-(2-ethoxybenzoyl)alkanoic acids.

| Alkanoic Acid Chain | Number of Carbon Atoms | Predicted Impact on Biological Potency | Rationale |

| Butanoic acid | 4 | Likely low | Insufficient length to span the distance between key binding interactions |

| Hexanoic acid | 6 | Potentially moderate | Improved reach towards distal binding regions |

| Octanoic acid | 8 | Optimal (Hypothesized) | Ideal length for bridging key interaction points within the target |

| Decanoic acid | 10 | Potentially decreased | Possible steric clashes or unfavorable hydrophobic interactions due to excessive length |

This table is a hypothetical representation based on the common observation of optimal chain length in structure-activity relationship studies.

Research Applications and Biological Relevance of 8 2 Ethoxyphenyl 8 Oxooctanoic Acid Analogues in Non Human Systems

Role as Chemical Probes in Mechanistic Biological Studies

Derivatives of the 8-(2-ethoxyphenyl)-8-oxooctanoic acid scaffold are being explored as chemical probes to investigate and elucidate complex biological pathways. A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway. The structural features of these octanoic acid analogues, including the substituted phenyl ring and the long carbon chain, can be systematically modified to create a library of compounds. These libraries are then screened to identify molecules that can selectively modulate the function of a particular biological target. By observing the cellular or biochemical consequences of this modulation, researchers can gain insights into the target's role in various physiological and pathological processes. While specific examples directly utilizing this compound analogues as chemical probes are not yet extensively documented in publicly available research, the underlying principles of chemical probe development strongly support the potential of this chemical class in such applications.

Applications in Advanced Organic Synthesis as Versatile Intermediates

The this compound structure represents a versatile intermediate in advanced organic synthesis. The presence of multiple functional groups—a carboxylic acid, a ketone, and an aromatic ring—provides several reaction sites for chemical modification. This allows for the construction of more complex molecules. For instance, the carboxylic acid can be converted into esters, amides, or other acid derivatives, while the ketone can undergo reactions such as reduction, oxidation, or addition of nucleophiles. The phenyl ring can also be further functionalized through electrophilic aromatic substitution reactions. These transformations enable the synthesis of a diverse range of compounds with potential applications in materials science, agrochemicals, and pharmaceuticals. The octanoic acid backbone also provides a flexible linker that can be incorporated into larger molecular architectures.

Investigational Roles in Medicinal Chemistry Research for Molecular Mechanisms

In the realm of medicinal chemistry, analogues of this compound are being investigated for their potential to interact with and modulate the activity of various biological targets implicated in disease. A significant area of this research focuses on their potential as inhibitors of histone deacetylases (HDACs).

Histone Deacetylase (HDAC) Inhibition Studies with Designed Analogues

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. The aberrant activity of HDACs is associated with various diseases, including cancer. Consequently, the development of HDAC inhibitors has become a major focus of cancer research. The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme. Analogues of this compound can be designed to fit this pharmacophore model, where the carboxylic acid can be modified to act as a zinc-binding group, the octanoic chain serves as the linker, and the substituted phenyl ring functions as the cap group.

Research into HDAC inhibitors derived from various chemical scaffolds has demonstrated the feasibility of achieving both broad-spectrum (pan-HDAC) and isoform-selective inhibition. Pan-HDAC inhibitors target multiple HDAC enzymes, which can be effective in certain cancers but may also lead to off-target effects. researchgate.net In contrast, isoform-selective inhibitors target a specific HDAC enzyme, which may offer a more targeted therapeutic approach with a potentially better safety profile.

While specific inhibitory data for analogues of this compound against the full panel of HDAC isoforms is not yet widely published, studies on structurally related long-chain hydroxamic acids and other keto-acid derivatives provide a basis for their potential activity. The table below illustrates the inhibitory activities of some representative HDAC inhibitors against various isoforms, providing a conceptual framework for the type of data generated in such studies.

Table 1: Illustrative Inhibitory Activity (IC50) of Select HDAC Inhibitors Against Various Isoforms

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |

|---|---|---|---|---|---|

| Vorinostat (SAHA) | 20 | 30 | 60 | 10 | 150 |

| Romidepsin | 1.1 | 2.5 | 0.6 | 50 | >1000 |

| Entinostat | 80 | 110 | 130 | >10000 | >10000 |

Note: This table presents generalized data for well-characterized HDAC inhibitors to illustrate the concept of pan- and isoform-selective inhibition and does not represent data for this compound analogues.

HDAC inhibitors exert their effects by altering the epigenetic landscape of cells. By inhibiting HDACs, these compounds lead to an increase in the acetylation of histones, which in turn relaxes the chromatin structure and makes genes more accessible for transcription. nih.gov This can lead to the re-expression of tumor suppressor genes that were silenced in cancer cells.

In in vitro cellular models, the epigenetic modulating effects of novel compounds are often assessed by measuring the levels of acetylated histones (e.g., acetyl-H3 and acetyl-H4) and acetylated non-histone proteins like tubulin using techniques such as Western blotting. An increase in the acetylation of these proteins following treatment with a compound is indicative of HDAC inhibition. Furthermore, changes in the expression of specific genes known to be regulated by histone acetylation can be quantified using methods like quantitative PCR (qPCR).

A key desired outcome of HDAC inhibition in cancer research is the suppression of tumor cell growth. The antiproliferative activity of analogues of this compound would be evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%, is a standard metric used to quantify antiproliferative activity.

The table below provides a hypothetical representation of the kind of data that would be generated from such studies, showcasing the potential range of activities against different cancer cell lines.

Table 2: Hypothetical Antiproliferative Activity (IC50) of 8-Aryl-8-oxooctanoic Acid Analogues in Cancer Cell Lines

| Analogue | HCT116 (Colon Cancer) µM | A549 (Lung Cancer) µM | MCF-7 (Breast Cancer) µM |

|---|---|---|---|

| Analogue A | 5.2 | 8.1 | 6.5 |

| Analogue B | 12.8 | 15.3 | 10.7 |

| Analogue C | 2.5 | 4.9 | 3.1 |

Note: This table is for illustrative purposes only and does not represent actual experimental data for specific analogues of this compound.

The antiproliferative effects of these compounds are often linked to their ability to induce cell cycle arrest and/or apoptosis (programmed cell death) in cancer cells. These mechanisms are typically investigated using techniques such as flow cytometry and assays that measure the activity of caspases, which are key enzymes in the apoptotic pathway.

Molecular-Level Mechanisms of Action (e.g., zinc coordinating group, linker, cap group interactions)

Analogues of this compound are of interest in the study of enzyme inhibition, particularly for metalloenzymes such as histone deacetylases (HDACs). The typical pharmacophore model for an HDAC inhibitor consists of three key components: a zinc-coordinating group (ZBG), a linker, and a cap group. nih.govnih.govmdpi.com The structural framework of this compound provides a basis for the design of such inhibitors.

The zinc-coordinating group is crucial for binding to the zinc ion in the active site of the enzyme. While the carboxylic acid of this compound could potentially serve this role, more potent HDAC inhibitors often feature stronger zinc-chelating moieties like hydroxamic acids.

The linker region connects the ZBG to the cap group and occupies the channel of the enzyme's active site. In the case of this compound, the octanoic acid chain serves as the linker. The length and flexibility of this chain can significantly influence the inhibitor's potency and selectivity for different HDAC isoforms.

The table below illustrates the key components of a hypothetical HDAC inhibitor based on the structure of this compound.

| Pharmacophore Component | Corresponding Moiety in this compound Analogue | Potential Interactions in Enzyme Active Site |

| Zinc Coordinating Group | Carboxylic acid or modified functional group (e.g., hydroxamic acid) | Coordination with the zinc ion in the catalytic site. |

| Linker | Octanoic acid chain | Occupies the hydrophobic channel of the active site. |

| Cap Group | 2-Ethoxyphenyl group | Interacts with amino acid residues on the enzyme surface. |

Exploration of Other Enzyme Inhibition Profiles and Receptor Binding

Beyond HDACs, the structural motifs present in this compound analogues suggest their potential as inhibitors for other enzymes or as ligands for various receptors. The presence of an aromatic ketone and a long-chain carboxylic acid allows for a diverse range of interactions with biological macromolecules.

For instance, derivatives of aryl diketoacids have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation. nih.gov These inhibitors bind to the active site of PTP1B in its inactive conformation. nih.gov The aromatic ring and the keto-acid functionality are crucial for these interactions.

Furthermore, compounds with an ethoxyphenyl group have been studied for their binding to various receptors. For example, certain derivatives have been investigated for their affinity to the estrogen receptor, with the specific positioning of the ethoxy group influencing binding selectivity. acs.orgnih.gov The table below summarizes potential enzyme and receptor targets for analogues of this compound based on their structural features.

| Potential Target | Rationale for Interaction |

| Protein Tyrosine Phosphatases (PTPs) | The aryl keto-acid structure can mimic the phosphotyrosine substrate. nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | The long fatty acid chain could interact with the acyl chain binding pocket of the enzyme. mdpi.com |

| Cyclooxygenases (COX) | Aromatic acid derivatives are a known class of COX inhibitors. |

| Nuclear Receptors (e.g., Estrogen Receptor) | The ethoxyphenyl group can participate in hydrophobic interactions within the ligand-binding domain. acs.orgnih.gov |

Investigation in Materials Science Research for Novel Functional Materials

The aromatic ketone component of this compound suggests its potential as a building block in the synthesis of novel functional materials, particularly in the realm of polymers. Aromatic ketones are key components of high-performance polymers known as polyaryletherketones (PAEKs). These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.

While this compound itself is a small molecule, its derivatives could potentially be used as monomers or additives in polymer synthesis. The ethoxy group could influence the solubility and processing characteristics of the resulting polymers, while the long aliphatic chain could introduce flexibility or other desirable properties. The synthesis of benzofulvene derivatives, which have applications in materials science, can be achieved through the cyclization of diarylacetylenes, a reaction chemistry related to aromatic ketones. acs.org

The development of novel synthetic methods for 2-hydroxyphenyl alkyl ketones also opens up avenues for creating new precursors for advanced materials. google.com The table below outlines potential applications of materials derived from or incorporating analogues of this compound.

| Potential Material Application | Role of the Chemical Structure |

| High-Performance Polymers | The aromatic ketone moiety can be incorporated into the polymer backbone to enhance thermal and mechanical properties. |

| Functional Coatings | The long-chain carboxylic acid can be used to anchor the molecule to surfaces, while the aromatic ketone provides a site for further functionalization. |

| Liquid Crystals | The combination of a rigid aromatic core and a flexible aliphatic chain is a common design principle for liquid crystalline materials. |

Potential in Natural Product Biosynthesis Studies (e.g., related to Glucosinolates and Fatty Acid Pathways)

The structure of this compound, specifically the 8-oxo-octanoic acid backbone, bears resemblance to intermediates in the biosynthesis of certain natural products, particularly in plants. In the biosynthesis of aliphatic glucosinolates in Arabidopsis thaliana, a key process is the chain extension of the amino acid methionine. mdpi.comnih.govresearchgate.net This process involves a three-step cycle that starts with the condensation of acetyl-CoA with a 2-oxo acid derived from methionine, ultimately forming a new 2-oxo acid with an additional methylene (B1212753) group. nih.govresearchgate.net

The 8-oxo-octanoic acid structure could be envisioned as a chain-elongated fatty acid derivative. Fatty acid biosynthesis in plants is a fundamental process, and the introduction of a keto group at the 8-position suggests a potential role in specialized metabolic pathways. While there is no direct evidence of this compound being a natural product or a biosynthetic intermediate, its structure provides a template for designing probes to study these pathways. For example, isotopically labeled analogues could be synthesized and used in feeding experiments to trace their incorporation into more complex natural products.

The table below highlights the structural similarities and potential connections to natural product biosynthesis.

| Biosynthetic Pathway | Relevant Structural Feature | Potential Research Application |

| Glucosinolate Biosynthesis | 8-oxo-octanoic acid backbone | As a potential intermediate or analogue for studying the chain-elongation enzymes. mdpi.comnih.govresearchgate.net |

| Fatty Acid Metabolism | Long-chain keto acid | To investigate the substrate specificity of enzymes involved in fatty acid modification. |

Analytical Methodologies for Research and Quantification of 8 2 Ethoxyphenyl 8 Oxooctanoic Acid and Its Metabolites

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for the separation of 8-(2-Ethoxyphenyl)-8-oxooctanoic acid from impurities, related compounds, and its metabolites, enabling subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from other components in a mixture. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its aromatic and carboxylic acid moieties.